Lipophilicity (XLogP3-AA) Comparison: 3-(Azetidin-3-yl)-1H-pyrazol-5-amine vs. Piperidine Analog
3-(Azetidin-3-yl)-1H-pyrazol-5-amine exhibits a computed XLogP3-AA of -0.7, which is 0.7 log units lower (more hydrophilic) than the piperidine analog, 3-(piperidin-4-yl)-1H-pyrazol-5-amine, which has an XLogP3-AA of 0.0 [1][2]. This difference is expected to impact solubility and permeability profiles.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.7 |
| Comparator Or Baseline | 3-(piperidin-4-yl)-1H-pyrazol-5-amine: 0.0 |
| Quantified Difference | Δ = -0.7 log units |
| Conditions | Computed property from PubChem, release 2021.05.07 (target) and 2025.04.14 (comparator) |
Why This Matters
A lower LogP value suggests improved aqueous solubility and reduced passive membrane permeability, which may be advantageous for optimizing solubility-limited lead compounds or for targeting hydrophilic binding sites.
- [1] PubChem. (2025). 3-(Azetidin-3-yl)-1H-pyrazol-5-amine (CID: 141319283). National Library of Medicine. View Source
- [2] PubChem. (2025). 3-(piperidin-4-yl)-1H-pyrazol-5-amine (CID: 45792668). National Library of Medicine. View Source
